
2-(5-Oxazolyl)benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Oxazolyl)benzylamine is a heterocyclic compound that contains both an oxazole ring and a benzylamine moiety The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Oxazolyl)benzylamine typically involves the formation of the oxazole ring followed by the introduction of the benzylamine group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminophenol with benzylamine in the presence of a dehydrating agent can yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic systems to enhance the efficiency and yield of the reaction. Magnetic nanocatalysts have been explored for their stability and ease of separation from the reaction mixture . These catalysts can be used to facilitate the cyclization process and improve the overall production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-Oxazolyl)benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the benzylamine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzylamine moiety or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(5-Oxazolyl)benzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of 2-(5-Oxazolyl)benzylamine involves its interaction with various molecular targets. The oxazole ring can participate in non-covalent interactions with enzymes and receptors, influencing their activity. The benzylamine group can further enhance binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Oxazolyl)benzylamine
- 2-(5-Thiazolyl)benzylamine
- 2-(5-Imidazolyl)benzylamine
Uniqueness
2-(5-Oxazolyl)benzylamine is unique due to the presence of both the oxazole ring and the benzylamine moiety, which confer distinct chemical and biological properties. The oxazole ring provides a versatile scaffold for interactions with biological targets, while the benzylamine group enhances solubility and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[2-(1,3-oxazol-5-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-5-8-3-1-2-4-9(8)10-6-12-7-13-10/h1-4,6-7H,5,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSLZBWEFWOQCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CN=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

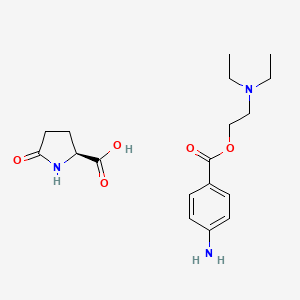
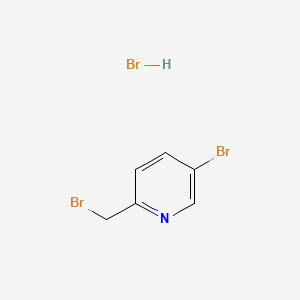
![2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane](/img/structure/B595710.png)
![3,6-Bis[[(tert-Butyldimethylsilyl]oxy]- 9H-xanthen-9-one](/img/structure/B595711.png)
![8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B595713.png)
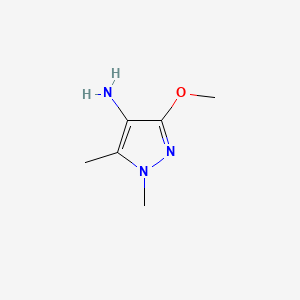


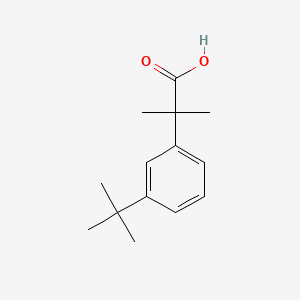
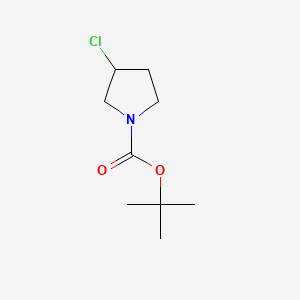
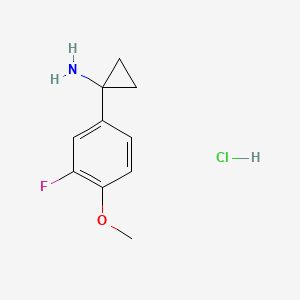
![[(3S,4S,7R,8S,9R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate](/img/structure/B595726.png)

